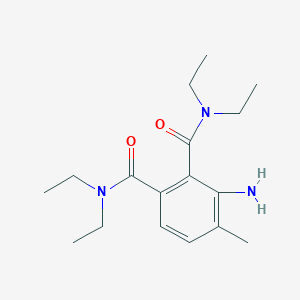
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with tetraethyl and methyl groups, as well as two carboxamide groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzene-1,2-dicarboxylic acid, undergoes nitration to introduce a nitro group at the 3-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The carboxylic acid groups are converted to carboxamide groups through a reaction with ethylamine under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors for the reduction step and large-scale amidation reactors for the final step are common practices to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide.
Reduction: Regeneration of the original amino compound.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
作用機序
The mechanism of action of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and carboxamide groups may also participate in π-π interactions and hydrogen bonding, respectively, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Amino-N,N-dimethylbenzene-1,2-dicarboxamide: Similar structure but with dimethyl groups instead of tetraethyl groups.
4-Methylbenzene-1,2-dicarboxamide: Lacks the amino and tetraethyl groups, making it less reactive.
3-Nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is unique due to its combination of amino, tetraethyl, and carboxamide groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a versatile intermediate make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
65770-16-3 |
|---|---|
分子式 |
C17H27N3O2 |
分子量 |
305.4 g/mol |
IUPAC名 |
3-amino-1-N,1-N,2-N,2-N-tetraethyl-4-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C17H27N3O2/c1-6-19(7-2)16(21)13-11-10-12(5)15(18)14(13)17(22)20(8-3)9-4/h10-11H,6-9,18H2,1-5H3 |
InChIキー |
FJLFRMNHFWAUBS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(C(=C(C=C1)C)N)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


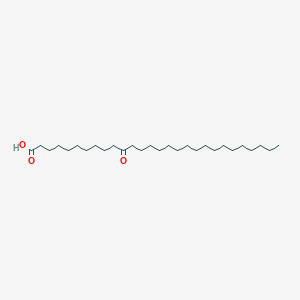
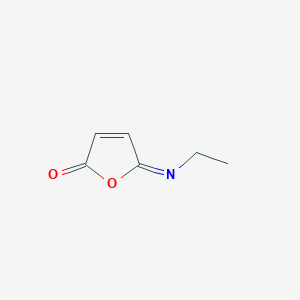

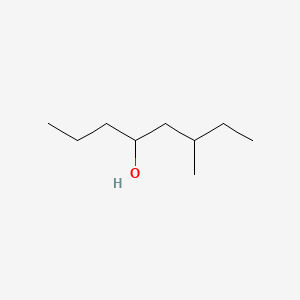
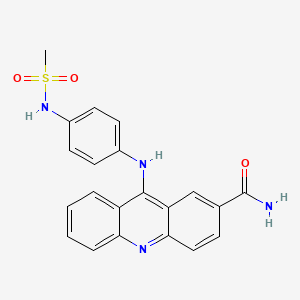
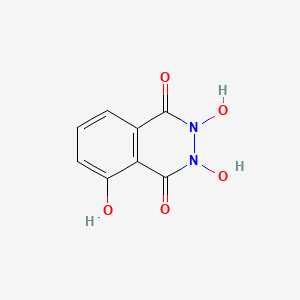
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
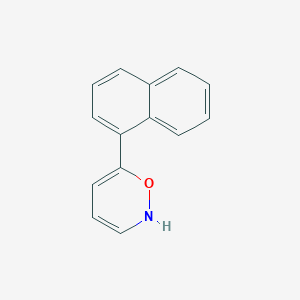
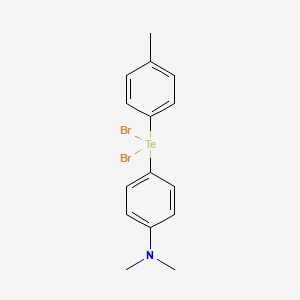
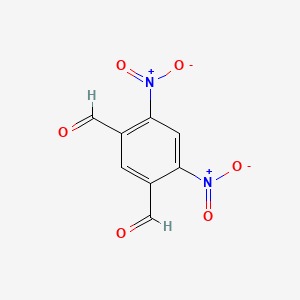
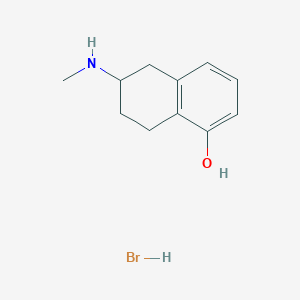
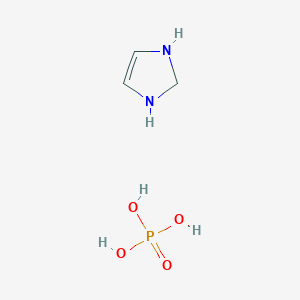
![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)

